(R)-(+)-Citronellic acid
Overview
Description
®-(+)-Citronellic acid is a chiral monoterpenoid carboxylic acid. It is derived from citronellal, a compound commonly found in the essential oils of various aromatic plants such as citronella, lemongrass, and lemon balm. This compound is known for its pleasant citrus-like aroma and is used in the fragrance and flavor industries.
Mechanism of Action
Target of Action
It is known that many organic acids interact with various enzymes and proteins within the cell, altering their function and potentially influencing metabolic pathways .
Mode of Action
The exact mode of action of ®-(+)-Citronellic acid is not fully understood. Organic acids often work by donating a proton (H+) to their environment, which can disrupt the normal pH balance within cells and interfere with enzyme activity. This can lead to changes in cellular processes and metabolic pathways .
Pharmacokinetics
It may be metabolized in the liver and excreted in the urine .
Result of Action
It is known that organic acids can disrupt cellular processes and metabolic pathways, potentially leading to changes in cell function .
Biochemical Analysis
Cellular Effects
It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of ®-(+)-Citronellic acid at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
It is likely that it interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-(+)-Citronellic acid can be synthesized through several methods. One common approach involves the oxidation of ®-(+)-citronellal using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the conversion of the aldehyde group to a carboxylic acid group.
Industrial Production Methods: Industrial production of ®-(+)-Citronellic acid often involves the biotransformation of citronellal using microbial enzymes. This method is preferred due to its high selectivity and environmentally friendly nature. Microorganisms such as Pseudomonas species are employed to catalyze the oxidation process, yielding ®-(+)-Citronellic acid with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: ®-(+)-Citronellic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form citronellic acid derivatives.
Reduction: Reduction reactions can convert it back to ®-(+)-citronellal.
Substitution: The carboxylic acid group can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and microbial enzymes.
Reduction: Sodium borohydride or lithium aluminum hydride.
Esterification: Alcohols in the presence of acid catalysts such as sulfuric acid.
Major Products:
Oxidation: Citronellic acid derivatives.
Reduction: ®-(+)-citronellal.
Esterification: Citronellic acid esters.
Scientific Research Applications
®-(+)-Citronellic acid has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studies have explored its role in plant defense mechanisms and its potential as a natural insect repellent.
Medicine: Research is ongoing into its potential anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Citronellal: The precursor to ®-(+)-Citronellic acid, known for its strong lemon scent.
Citronellol: An alcohol derivative with similar aromatic properties.
Geraniol: Another monoterpenoid with a rose-like aroma.
Uniqueness: ®-(+)-Citronellic acid is unique due to its chiral nature and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to its alcohol and aldehyde counterparts. Its ability to serve as a versatile intermediate in organic synthesis and its potential therapeutic applications further distinguish it from similar compounds.
Properties
IUPAC Name |
(3R)-3,7-dimethyloct-6-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,9H,4,6-7H2,1-3H3,(H,11,12)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWSUKYXUMVMGX-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426458 | |
Record name | (R)-(+)-Citronellic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18951-85-4 | |
Record name | (R)-(+)-Citronellic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(+)-Citronellic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is (R)-(+)-Citronellic acid commonly used for in research?
A1: this compound is frequently employed as a chiral building block in the synthesis of various natural products [, , , , , ]. Its established stereochemistry makes it particularly valuable for constructing molecules with specific three-dimensional arrangements. For instance, it has been utilized in the synthesis of insect pheromones [, , , , , ], which often rely on precise stereochemistry for biological activity.
Q2: Can you provide examples of specific compounds synthesized using this compound?
A2: Certainly! Researchers have successfully used this compound to synthesize a range of compounds, including:
- Insect pheromones: The three possible stereoisomers of 13,23-dimethylpentatriacontane, a pheromone of the tsetse fly Glossina pallidipes [], and the four possible stereoisomers of 3,7-dimethylnonadecane, the female sex pheromone of Agromyza frontella Rondani [].
- Marine terpenoids: (2R,3R,5R,13S,14R)-(+)-Aplidiasphingosine, a compound found in marine organisms [, ].
- Other natural products: (−)-Evodone, an optically active furano-monoterpene [], and (+)-Aplykurodinone-1, a degraded marine steroid [].
Q3: What is the significance of using this compound in pheromone synthesis?
A3: Insects rely heavily on pheromones for communication, and these chemical signals often have strict stereochemical requirements for biological activity. Utilizing this compound allows for the stereoselective synthesis of specific pheromone isomers, which can be crucial for understanding insect behavior and developing targeted pest control strategies [, , ].
Q4: Beyond its role as a starting material, does this compound have other biological effects?
A4: Yes, research suggests that this compound itself can interact with biological systems. One study found that it acts as an allosteric inhibitor of the human bitter taste receptor TAS2R43, effectively reducing the perceived bitterness of caffeine []. This finding highlights the potential for this compound and its derivatives in flavor modulation.
Q5: Are there any known instances of microorganisms degrading or utilizing this compound?
A5: Yes, a study investigated the ability of an Arthrobacter species to degrade squalene, a triterpenoid. Interestingly, this compound was identified as one of the degradation products, alongside other carboxylic acids like geranic acid and β,β′-dimethylacrylic acid [, ]. This finding suggests that certain microorganisms possess metabolic pathways capable of utilizing or breaking down this compound.
Q6: What are the structural characteristics of this compound?
A6: this compound possesses the following structural features:
Q7: How is the stereochemistry of this compound confirmed or determined in research?
A7: Various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and optical rotation measurements, can confirm the stereochemistry of this compound. These methods provide insights into the compound's three-dimensional structure and confirm its optical purity [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.